molecular formula C11H6Cl2O2 B1269395 5-(2,4-Dichlorophenyl)-2-furaldehyde CAS No. 56300-69-7

5-(2,4-Dichlorophenyl)-2-furaldehyde

Cat. No. B1269395
CAS RN: 56300-69-7
M. Wt: 241.07 g/mol
InChI Key: WTXWLFKNQYWFPK-UHFFFAOYSA-N
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Description

“5-(2,4-Dichlorophenyl)-2-furaldehyde” is a chemical compound with the molecular formula C11H6Cl2O2 and a molecular weight of 241.07 g/mol . It is used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “5-(2,4-Dichlorophenyl)-2-furaldehyde” can be analyzed using various methods. For instance, the structure of a similar compound, 2,4-Dichlorophenol, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Scientific Research Applications

    Scientific Field: Pharmacology

    • Application : Synthesis of antileishmanial and antimalarial agents .
    • Methods : The study involved the synthesis of hydrazine-coupled pyrazoles, which were then evaluated for their antileishmanial and antimalarial activities .
    • Results : The compound displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

    Scientific Field: Neurotoxicology

    • Application : Investigation of the neurotoxic potentials of a newly synthesized pyrazoline derivative .
    • Methods : The study involved the synthesis of a new pyrazoline derivative and its evaluation for neurotoxic potentials .
    • Results : The results of this study are not explicitly mentioned in the search results .

    Scientific Field: Organic Chemistry

    • Application : Synthesis of complex chemical compounds .
    • Methods : Dichlorophenols, which share a similar structure to the compound , are used as intermediates in the manufacture of more complex chemical compounds .
    • Results : One of the products of these reactions is the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

    Scientific Field: Organic Synthesis

    • Application : Suzuki–Miyaura coupling .
    • Methods : This process involves the use of organotrifluoroborates, which are similar to the compound , for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties .
    • Results : The results of this study are not explicitly mentioned in the search results .

    Scientific Field: Textile Engineering

    • Application : Manufacturing of military textiles .
    • Methods : A new fluorescent aromatic compound named 4–(2,4–dichlorophenyl)–6–oxo–2–thioxohexahydropyrimidine–5–carbonitrile (Target molecule [TM]) is prepared and used to synthesize Carbon quantum dots (CQDs). These CQDs are then immobilized within a textile matrix to manufacture potential military textiles .
    • Results : The manufactured textiles showed good durability, fluorescence intensity, UV blocking, and microbicide action .

    Scientific Field: Organic Chemistry

    • Application : Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one .
    • Methods : The study involved the nitration process of a compound similar to “5-(2,4-Dichlorophenyl)-2-furaldehyde” in a microreactor .
    • Results : The results of this study are not explicitly mentioned in the search results .

Safety And Hazards

According to the safety data sheet, “5-(2,4-Dichlorophenyl)-2-furaldehyde” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

5-(2,4-dichlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWLFKNQYWFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350162
Record name 5-(2,4-dichlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dichlorophenyl)-2-furaldehyde

CAS RN

56300-69-7
Record name 5-(2,4-dichlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Hauke, T Wein, G Höfner… - Journal of Medicinal …, 2018 - ACS Publications
This study describes the screening of dynamic combinatorial libraries based on nipecotic acid as core structure with substituents attached to the 5- instead of the common 1-position for …
Number of citations: 17 pubs.acs.org

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